O-Isobutylhydroxylamine Hydrochloride
Overview
Description
O-Isobutylhydroxylamine Hydrochloride: is a chemical compound with the molecular formula C4H12ClNO and a molecular weight of 125.6 g/mol . It is characterized by its isobutyl and hydroxylamine functional groups, and it appears as a white crystalline solid . This compound is known for its applications in various chemical processes and research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of O-Isobutylhydroxylamine Hydrochloride typically involves the reaction of isobutanol with hydrochloric acid to generate O-isobutylhydroxylamine, which is then reacted with hydrochloric acid to obtain its hydrochloride . Another method involves the use of sodium nitrite and [18O]-water, followed by a series of reactions including the addition of hydrochloric acid and sodium hydroxide, to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: O-Isobutylhydroxylamine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines .
Scientific Research Applications
O-Isobutylhydroxylamine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O-Isobutylhydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use . The compound’s hydroxylamine group is particularly reactive, allowing it to form covalent bonds with target molecules and modulate their activity .
Comparison with Similar Compounds
Hydroxylamine Hydrochloride: Similar in structure but lacks the isobutyl group, making it less hydrophobic and potentially less reactive in certain contexts.
N-Methylhydroxylamine Hydrochloride: Contains a methyl group instead of an isobutyl group, which can influence its reactivity and solubility.
O-Benzylhydroxylamine Hydrochloride: Features a benzyl group, providing different steric and electronic properties compared to the isobutyl group.
Uniqueness: O-Isobutylhydroxylamine Hydrochloride is unique due to its isobutyl group, which imparts specific hydrophobic characteristics and influences its reactivity and interactions with other molecules . This makes it particularly useful in applications where these properties are advantageous.
Properties
IUPAC Name |
O-(2-methylpropyl)hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(2)3-6-5;/h4H,3,5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXGREIMSJFDPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507201 | |
Record name | O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6084-58-8 | |
Record name | O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(2-METHYLPROPYL)HYDROXYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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